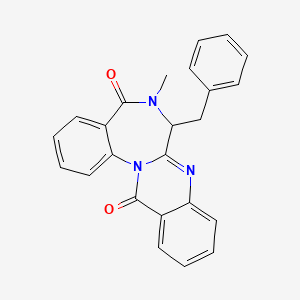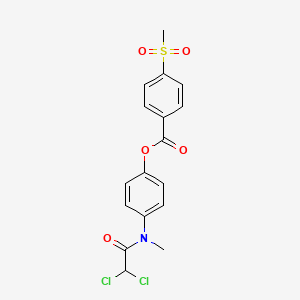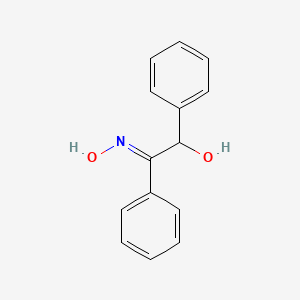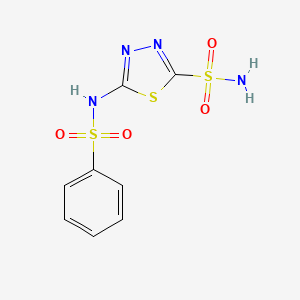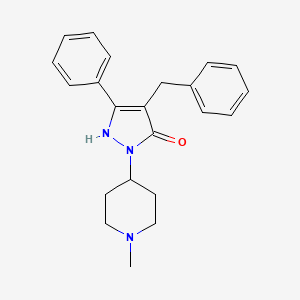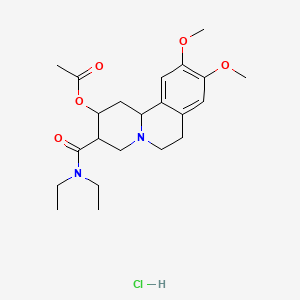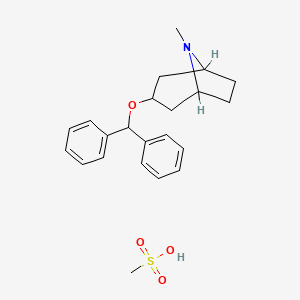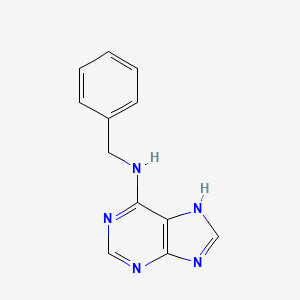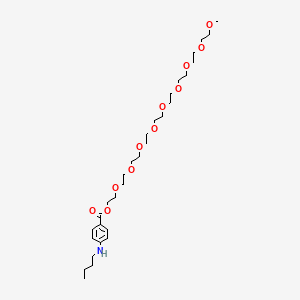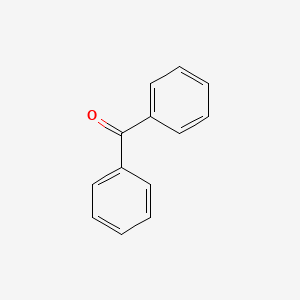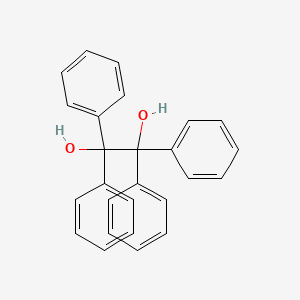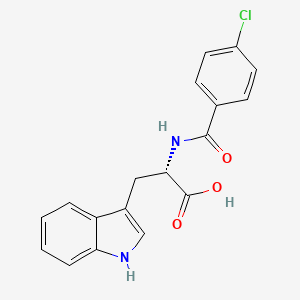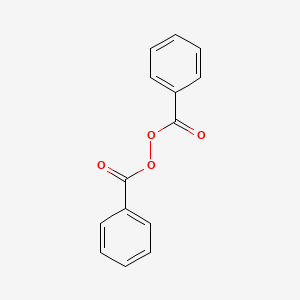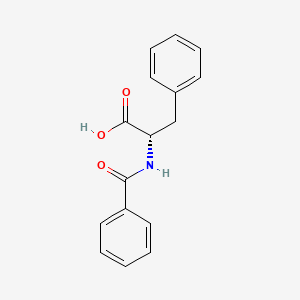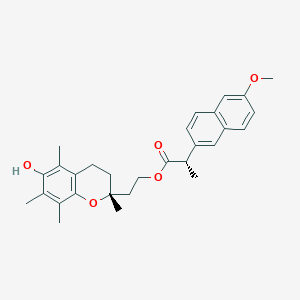
AL-8417
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of AL-8417 involves several steps. The compound is derived from 2-naphthaleneacetic acid, 6-methoxy-.alpha.-methyl-, 2-((2R)-3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)ethyl ester, (.alpha.S)- . The synthetic route typically involves esterification reactions under controlled conditions. Industrial production methods may vary, but they generally follow similar synthetic pathways to ensure high yield and purity.
Análisis De Reacciones Químicas
AL-8417 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
AL-8417 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for method development and validation.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of AL-8417 involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence various signaling cascades .
Comparación Con Compuestos Similares
AL-8417 can be compared with other similar compounds, such as:
(2R)-AL-5898: Another compound with a similar structure but different functional groups.
2-naphthaleneacetic acid derivatives: Compounds with similar core structures but varying substituents.
The uniqueness of this compound lies in its specific molecular configuration and the presence of unique functional groups that confer distinct chemical and biological properties .
Propiedades
Número CAS |
180472-20-2 |
|---|---|
Fórmula molecular |
C29H34O5 |
Peso molecular |
462.6 g/mol |
Nombre IUPAC |
2-[(2R)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]ethyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C29H34O5/c1-17-18(2)27-25(20(4)26(17)30)11-12-29(5,34-27)13-14-33-28(31)19(3)21-7-8-23-16-24(32-6)10-9-22(23)15-21/h7-10,15-16,19,30H,11-14H2,1-6H3/t19-,29+/m0/s1 |
Clave InChI |
KYECYAFVFZRXIM-ADXZGYQBSA-N |
SMILES |
CC1=C(C2=C(CCC(O2)(C)CCOC(=O)C(C)C3=CC4=C(C=C3)C=C(C=C4)OC)C(=C1O)C)C |
SMILES isomérico |
CC1=C(C2=C(CC[C@](O2)(C)CCOC(=O)[C@@H](C)C3=CC4=C(C=C3)C=C(C=C4)OC)C(=C1O)C)C |
SMILES canónico |
CC1=C(C2=C(CCC(O2)(C)CCOC(=O)C(C)C3=CC4=C(C=C3)C=C(C=C4)OC)C(=C1O)C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AL-8417; (2R)-AL-5898; J1.090.276B; AL8417; AL 8417; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


